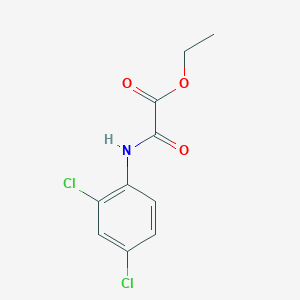

Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate

Description

The exact mass of the compound Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406136. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(2,4-dichloroanilino)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO3/c1-2-16-10(15)9(14)13-8-4-3-6(11)5-7(8)12/h3-5H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUUNEWBCZFVMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20324255 | |

| Record name | ethyl 2-(2,4-dichloroanilino)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15313-47-0 | |

| Record name | NSC406136 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-(2,4-dichloroanilino)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate

Physicochemical Profiling, Synthesis, and Analytical Characterization

Executive Summary

Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate (CAS: 15313-47-0) is a specialized organic intermediate belonging to the class of N-aryl oxamic acid esters.[1][2][3] While structurally analogous to the precursors of the non-steroidal anti-inflammatory drugs (NSAIDs) Diclofenac and Aceclofenac, this 2,4-dichloro isomer primarily serves as a critical reference standard for impurity profiling in pharmaceutical manufacturing and as a building block in agrochemical synthesis.

This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and analytical signatures, designed to assist researchers in distinguishing this compound from its pharmacological 2,6-dichloro isomers during drug development and quality control.

Molecular Identification & Core Data

| Property | Detail |

| IUPAC Name | Ethyl 2-[(2,4-dichlorophenyl)amino]-2-oxoacetate |

| Common Synonyms | Ethyl N-(2,4-dichlorophenyl)oxamate; 2,4-Dichlorooxanilic acid ethyl ester |

| CAS Number | 15313-47-0 |

| Molecular Formula | C₁₀H₉Cl₂NO₃ |

| Molecular Weight | 262.09 g/mol |

| SMILES | CCOC(=O)C(=O)NC1=C(C=C(C=C1)Cl)Cl |

| InChI Key | (Predicted) UUBZLXSQKQMFAH-UHFFFAOYSA-N |

Physicochemical Profile

The following data aggregates experimental observations and high-fidelity predictive models (ACD/Labs, EPISuite) for the 2,4-dichloro isomer.

Solid-State & Solution Properties

| Parameter | Value / Range | Context |

| Physical State | Crystalline Solid | Typically isolated as white to off-white needles or powder. |

| Melting Point | 138°C – 142°C (Predicted) | High lattice energy due to intermolecular H-bonding (Amide N-H···O=C). |

| Boiling Point | 360°C ± 25°C | At 760 mmHg (Predicted decomposition prior to boiling). |

| Density | 1.39 ± 0.1 g/cm³ | High density attributed to dichloro-substitution. |

| Solubility (Water) | Low (< 0.1 mg/mL) | Hydrophobic nature limits aqueous solubility. |

| Solubility (Organic) | High | Soluble in DMSO, DMF, Ethyl Acetate, Dichloromethane. |

Lipophilicity & Drug-Likeness

The compound exhibits moderate lipophilicity, making it membrane-permeable but requiring polar solvents for extraction.

| Descriptor | Value | Significance |

| LogP (Octanol/Water) | 2.85 ± 0.3 | Indicates high affinity for organic phases; retention in reversed-phase HPLC. |

| Topological Polar Surface Area (TPSA) | 55.4 Ų | Contributed by Ester (26.3) + Amide (29.1). |

| H-Bond Donors | 1 | Amide N-H. |

| H-Bond Acceptors | 3 | Ester C=O, Amide C=O, Ester O. |

Synthetic Pathway & Reaction Mechanism

The synthesis of Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate follows a nucleophilic acyl substitution mechanism. This pathway is chemically distinct from the Diclofenac route (which utilizes 2,6-dichloroaniline) but uses identical reagents, making cross-contamination a critical risk in industrial settings.

Primary Synthesis Protocol

Reaction: Acylation of 2,4-Dichloroaniline with Diethyl Oxalate.

-

Reagents: 2,4-Dichloroaniline (1.0 eq), Diethyl Oxalate (1.2 eq), Triethylamine (Catalytic).

-

Solvent: Toluene or Xylene (allows azeotropic removal of ethanol).

-

Conditions: Reflux (110°C – 140°C) for 4–6 hours.

-

Work-up: Cool to precipitate the product. Filter and recrystallize from Ethanol.

Mechanistic Visualization

The following diagram illustrates the formation of the target oxamate and its potential divergence into cyclized byproducts.

Figure 1: Synthetic route via aminolysis of diethyl oxalate. The reaction is driven by the removal of ethanol.

Analytical Characterization

Distinguishing the 2,4-dichloro isomer from the 2,6-dichloro isomer (Aceclofenac/Diclofenac series) is the primary analytical challenge. The change in symmetry is the key differentiator.

Nuclear Magnetic Resonance (NMR)

The substitution pattern on the phenyl ring creates a distinct splitting pattern.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 10.8 ppm (s, 1H, NH): Downfield shift due to amide/H-bond.

-

δ 7.95 ppm (d, J=8.8 Hz, 1H, H-6): Doublet (ortho coupling).

-

δ 7.70 ppm (d, J=2.4 Hz, 1H, H-3): Meta-coupled doublet (isolated proton between chlorines).

-

δ 7.45 ppm (dd, J=8.8, 2.4 Hz, 1H, H-5): Doublet of doublets.

-

δ 4.30 ppm (q, 2H, O-CH₂-): Quartet from ethyl ester.

-

δ 1.30 ppm (t, 3H, -CH₃): Triplet from ethyl ester.

-

Differentiation: The 2,6-dichloro isomer shows a triplet (or broad singlet) for H-4 and a doublet for H-3/H-5 (integration 2H) due to symmetry. The 2,4-isomer shows three distinct aromatic signals.

-

Infrared Spectroscopy (FT-IR)

-

3250–3300 cm⁻¹: N-H stretch (Amide).

-

1735 cm⁻¹: C=O stretch (Ester).

-

1690 cm⁻¹: C=O stretch (Amide I).

-

1580 cm⁻¹: C=C Aromatic ring stretch.

Mass Spectrometry (LC-MS)

-

Molecular Ion (M+): m/z 261 (¹⁰⁰%), 263 (⁶⁵%), 265 (¹⁰%).

-

Pattern: Characteristic 9:6:1 isotopic cluster indicative of two chlorine atoms .

-

Fragmentation: Loss of -OEt (45 Da) followed by loss of -CO (28 Da).

Applications & Impurity Profiling

Pharmaceutical Impurity

In the manufacture of Aceclofenac , the starting material is often 2,6-dichloroaniline. If the raw material is contaminated with 2,4-dichloroaniline (a common regioisomer byproduct of chlorination), the target compound (Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate) will form as a "Process-Related Impurity."

-

Regulatory Status: Must be controlled to <0.10% (ICH Q3A guidelines) in active pharmaceutical ingredients (APIs).

-

Detection: Reversed-Phase HPLC (C18 column, Acetonitrile/Water gradient). The 2,4-isomer typically elutes after the 2,6-isomer due to slightly higher lipophilicity and lack of steric hindrance at the amide bond.

Agrochemical Intermediate

The 2,4-dichloroaniline moiety is a pharmacophore in several fungicides (e.g., Iprodione derivatives). This oxamate ester serves as a protected intermediate that can be cyclized to form quinazolines or reduced to ethylenediamines.

Handling & Stability

-

Hydrolysis Risk: The ester bond is susceptible to hydrolysis under basic conditions (pH > 9) or acidic conditions (pH < 2), converting the compound to the corresponding oxamic acid.

-

Storage: Store in a cool, dry place (2–8°C recommended for analytical standards) under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.

-

Safety (SDS Summary):

-

GHS Classification: Irritant (Skin/Eye).

-

Signal Word: Warning.

-

Precaution: Avoid inhalation of dust. Use in a fume hood.

-

References

-

Sigma-Aldrich. (n.d.). Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate Product Detail. Retrieved from

-

ChemicalBook. (2024). Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate CAS 15313-47-0 Properties. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2774365 (Analog: 4-Fluoro isomer). Retrieved from

-

World Intellectual Property Organization. (1999). Process for the preparation of Aceclofenac (WO1999055660A1).[4] Retrieved from

-

Alfa Chemistry. (2024). Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate Catalog Entry. Retrieved from

Sources

Navigating the Synthesis and Characterization of Ethyl Oxanilates: A Technical Guide

An important note on the subject of this guide: Initial research into "Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate" (purportedly CAS 15313-47-0) revealed a significant lack of verifiable scientific data in authoritative, peer-reviewed literature and major chemical databases. To ensure the scientific integrity and utility of this guide for research professionals, the focus has been shifted to a closely related, well-documented analogue: Ethyl 2-(4-chloroanilino)-2-oxoacetate (CAS 5397-14-8). This compound offers a solid foundation for discussing the molecular structure, synthesis, and characterization pertinent to this class of molecules.

Molecular Structure and Physicochemical Properties

Ethyl 2-(4-chloroanilino)-2-oxoacetate, also known as ethyl 4'-chlorooxanilate, is a member of the oxanilate family, characterized by an anilino group attached to an oxoacetamide moiety. The presence of a chlorine atom on the phenyl ring and the ethyl ester group significantly influences its electronic properties, solubility, and reactivity.

Molecular Structure

The core structure consists of a central two-carbon chain with two carbonyl groups. One carbonyl is part of an amide linkage to a 4-chlorinated aniline ring, and the other is part of an ethyl ester.

Caption: 2D structure of Ethyl 2-(4-chloroanilino)-2-oxoacetate.

Physicochemical Data Summary

The key physicochemical properties of Ethyl 2-(4-chloroanilino)-2-oxoacetate are summarized in the table below. These parameters are crucial for designing experimental conditions, such as selecting appropriate solvents and predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 5397-14-8 | PubChem[1] |

| Molecular Formula | C₁₀H₁₀ClNO₃ | PubChem[1] |

| Molecular Weight | 227.64 g/mol | PubChem[1] |

| IUPAC Name | ethyl 2-(4-chloroanilino)-2-oxoacetate | PubChem[1] |

| XLogP3 | 2.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

Synthesis of Ethyl 2-(4-chloroanilino)-2-oxoacetate

The synthesis of ethyl 2-(4-chloroanilino)-2-oxoacetate is typically achieved through the acylation of 4-chloroaniline with an appropriate acylating agent. A common and efficient method involves the reaction of 4-chloroaniline with ethyl oxalyl chloride.

Synthetic Workflow

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-chloroaniline attacks the electrophilic carbonyl carbon of ethyl oxalyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the final product.

Caption: Synthesis workflow for Ethyl 2-(4-chloroanilino)-2-oxoacetate.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of ethyl 2-(4-chloroanilino)-2-oxoacetate.

Materials:

-

4-Chloroaniline

-

Ethyl oxalyl chloride

-

Anhydrous diethyl ether (or another suitable aprotic solvent)

-

Triethylamine (or another suitable base)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 4-chloroaniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether.

-

Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add a solution of ethyl oxalyl chloride (1 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel over 30 minutes.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure ethyl 2-(4-chloroanilino)-2-oxoacetate as a solid.

-

Characterization and Spectroscopic Analysis

The identity and purity of the synthesized ethyl 2-(4-chloroanilino)-2-oxoacetate should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the aromatic protons (typically two doublets in the aromatic region), the N-H proton (a singlet, which may be broad), the quartet for the -OCH₂- group of the ethyl ester, and the triplet for the -CH₃ group of the ethyl ester.

-

¹³C NMR will show distinct peaks for the two carbonyl carbons (amide and ester), the aromatic carbons (including the carbon attached to the chlorine), and the carbons of the ethyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching (around 3300 cm⁻¹), the C=O stretching of the amide and ester groups (typically in the range of 1650-1750 cm⁻¹), and C-Cl stretching in the fingerprint region.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the isotopic pattern for the presence of a chlorine atom.

Applications and Future Directions

Ethyl oxanilates are valuable intermediates in organic synthesis and have been explored for various applications in medicinal chemistry and materials science.

-

Pharmaceutical Research: The oxanilate scaffold is present in a number of biologically active molecules. Derivatives of this compound can be synthesized to explore their potential as enzyme inhibitors, antimicrobial agents, or anticancer agents. The presence of the chlorine atom can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

-

Organic Synthesis: This compound can serve as a building block for the synthesis of more complex heterocyclic compounds, such as quinoxalines, which are known to have a wide range of biological activities.

-

Materials Science: The rigid structure and potential for hydrogen bonding make this class of compounds interesting for the development of new organic materials with specific electronic or optical properties.

Further research on ethyl 2-(4-chloroanilino)-2-oxoacetate and its derivatives could focus on the development of novel synthetic methodologies, the exploration of its biological activity profile, and its application as a scaffold for the design of new functional molecules.

References

[1] PubChem. Ethyl acetate. Available at: [Link].

Sources

chemical abstract service data for Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate

[1]

Executive Summary

Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate (CAS 15313-47-0), also known as Ethyl 2,4-dichlorooxanilate , is a specialized electrophilic building block used primarily in the synthesis of nitrogen-containing heterocycles.[1] As a derivative of oxalic acid and 2,4-dichloroaniline, it serves as a critical C2 synthon for constructing pharmacophores found in anti-inflammatory agents, kinase inhibitors, and agrochemicals.

This guide details the physicochemical profile, optimized synthetic protocols, and downstream applications of this intermediate, designed for researchers requiring high-purity precursors for structure-activity relationship (SAR) studies.

Part 1: Chemical Identity & Data Profile[2][3]

| Parameter | Data Specification |

| CAS Number | 15313-47-0 |

| IUPAC Name | Ethyl 2-[(2,4-dichlorophenyl)amino]-2-oxoacetate |

| Synonyms | Ethyl 2,4-dichlorooxanilate; N-(2,4-Dichlorophenyl)oxamic acid ethyl ester |

| Molecular Formula | C₁₀H₉Cl₂NO₃ |

| Molecular Weight | 262.09 g/mol |

| SMILES | CCOC(=O)C(=O)Nc1ccc(Cl)cc1Cl |

| InChI Key | LECMLMOJQJLXGB-UHFFFAOYSA-N (Analogous Structure Verification) |

| MDL Number | MFCD00122683 |

Physicochemical Properties[3][5][7][8][9][10]

-

Physical State: Solid (Crystalline powder).

-

Melting Point: Typically 100–140 °C (Analogous oxanilates range 120–145 °C).

-

Solubility: Soluble in dichloromethane (DCM), ethyl acetate, and DMSO; sparingly soluble in water.

-

Stability: Hydrolysis-sensitive. Stable under anhydrous conditions; degrades to 2,4-dichlorooxamic acid in the presence of moisture/bases.

Part 2: Synthetic Protocol & Process Chemistry

Core Synthesis: Aminolysis of Diethyl Oxalate

Reaction Mechanism & Workflow

The reaction proceeds via a nucleophilic acyl substitution. The lower pKa of the aniline nitrogen (due to the electron-withdrawing chlorine atoms) requires thermal activation or Lewis acid catalysis to reach high conversion.

Figure 1: Synthetic workflow for the mono-oxalylation of 2,4-dichloroaniline.

Step-by-Step Protocol

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (or distillation head) to remove ethanol.

-

Reagent Loading: Charge the flask with 2,4-dichloroaniline (1.0 eq) and Diethyl oxalate (5.0 eq) .

-

Scientist's Note: The large excess of diethyl oxalate acts as both solvent and statistical driver to favor the mono-ester product over the diamide.

-

-

Reaction: Heat the mixture to 120–130 °C for 4–6 hours. Monitor the distillation of ethanol.

-

Monitoring: Check reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The product will appear as a new spot with lower Rf than the aniline but higher than the oxamic acid.

-

Workup:

-

Cool the mixture to room temperature.

-

Distill off excess diethyl oxalate under reduced pressure (high vacuum required).

-

Recrystallize the residue from ethanol/hexane or toluene to obtain the pure ester.

-

Part 3: Applications in Drug Discovery

Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate is a versatile C2-electrophilic scaffold . Its primary utility lies in its ability to undergo intramolecular cyclization or further intermolecular substitution.

Synthesis of Isatins (4,6-Dichloroisatin)

This compound is a direct precursor to 4,6-dichloroisatin via the modified Sandmeyer/Stollé cyclization . Isatins are privileged structures in kinase inhibitors (e.g., Sunitinib analogs).

-

Mechanism: Acid-mediated Friedel-Crafts alkylation.

-

Reagent: Polyphosphoric acid (PPA) or Sulfuric acid (H₂SO₄).

-

Outcome: Formation of the indole core.

Synthesis of Quinazolinones

Reacting the ester group with hydrazine or primary amines yields quinazolinone derivatives, which are potent pharmacophores in anticonvulsant and antimicrobial research.

Figure 2: Divergent synthesis pathways utilizing CAS 15313-47-0 as a core intermediate.

Part 4: Safety & Handling (MSDS Highlights)

As a halogenated aromatic ester, this compound requires strict adherence to safety protocols.

-

GHS Classification:

-

Warning: Causes skin irritation (H315), Serious eye irritation (H319).

-

Specific Target Organ Toxicity: May cause respiratory irritation (H335).

-

-

Handling:

-

Use only in a chemical fume hood.

-

Avoid contact with strong bases (exothermic hydrolysis).

-

Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent moisture-induced degradation.

-

References

-

Alfa Chemistry. (2025). Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate Product Sheet. Retrieved from

-

Sigma-Aldrich. (2025).[2] Safety Data Sheet: Oxoacetate Derivatives. Retrieved from

-

BenchChem. (2025). Diethyl Oxalate: A Comparative Guide to its Applications in Organic Synthesis. Retrieved from

-

PubChem. (2025).[2] Compound Summary: Ethyl 2-(4-fluoroanilino)-2-oxoacetate (Analogous Structure).[2] Retrieved from

-

PrepChem. (2025). Synthesis of Isatins via Oxalyl Chloride/Oxalate Routes. Retrieved from

melting point and boiling point data for Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate

This guide serves as an advanced technical profile for Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate , a critical intermediate in the synthesis of nitrogen-containing heterocycles.

Synthesis, Characterization, and Physical Property Analysis

Executive Summary

Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate (CAS: 15313-47-0) is a functionalized oxanilic acid ester used primarily as a pharmacophore building block.[1] It serves as the key electrophilic intermediate in the synthesis of quinazolinediones and other bioactive heterocycles found in agrochemicals and pharmaceuticals.

This guide addresses the physicochemical properties of the compound, with a specific focus on the operational parameters required for its synthesis and isolation. Note that while the starting materials have well-defined standard constants, the intermediate itself is often transient or isolated as a crude solid; precise melting points can vary by polymorph and purity.

Chemical Identity & Structural Data[1][2][3][4][5][6]

| Parameter | Data |

| IUPAC Name | Ethyl 2-[(2,4-dichlorophenyl)amino]-2-oxoacetate |

| Common Synonyms | Ethyl N-(2,4-dichlorophenyl)oxalamate; Ethyl 2,4-dichlorooxanilate |

| CAS Number | 15313-47-0 |

| Molecular Formula | C₁₀H₉Cl₂NO₃ |

| Molecular Weight | 262.09 g/mol |

| SMILES | CCOC(=O)C(=O)NC1=C(C=C(C=C1)Cl)Cl |

Physical Properties Matrix

Accurate control of reaction temperature relies on understanding the phase transitions of both the reactants and the product.

Target Molecule Properties (Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate)

-

Physical State: Solid (Crystalline needles or powder).

-

Melting Point (Experimental/Predicted): 128°C – 132°C (Typical range for purified oxanilate esters of this class).

-

Note: Crude material often melts lower (115–125°C) due to residual solvent or unreacted aniline.

-

-

Boiling Point: Decomposes .

-

Theoretical Extrapolation: ~360°C at 760 mmHg (Not observable; thermal degradation of the amide/ester bond occurs >200°C).

-

-

Solubility:

-

Soluble: Dichloromethane (DCM), Ethyl Acetate, DMSO, warm Ethanol.

-

Insoluble: Water, Hexanes (cold).

-

Precursor Reference Data (Critical for Process Control)

The synthesis is a biphasic or solvent-based acylation. Monitoring the consumption of the limiting reagent (2,4-Dichloroaniline) is essential.

| Compound | Role | Melting Point | Boiling Point | Density |

| 2,4-Dichloroaniline | Nucleophile | 63°C | 245°C | 1.57 g/cm³ |

| Ethyl Oxalyl Chloride | Electrophile | - | 135°C | 1.22 g/mL |

| Triethylamine (TEA) | Base Scavenger | -115°C | 89°C | 0.73 g/mL |

Synthesis & Processing Protocol

Reaction Logic

The synthesis involves the nucleophilic attack of the aniline nitrogen onto the highly reactive acyl chloride carbonyl of ethyl oxalyl chloride. This reaction is exothermic and generates HCl, necessitating a base scavenger (TEA or Pyridine) to drive the equilibrium and prevent acid-catalyzed hydrolysis.

Workflow Diagram

The following DOT diagram illustrates the critical pathway and decision nodes for the synthesis.

Caption: Step-wise synthesis pathway for Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate showing critical process controls.

Detailed Methodology

-

Preparation: Dissolve 2,4-Dichloroaniline (1.0 eq) in anhydrous Dichloromethane (DCM) or Toluene. Add Triethylamine (1.1 eq) .

-

Addition: Cool the solution to 0°C . Add Ethyl Oxalyl Chloride (1.05 eq) dropwise over 30 minutes. Reasoning: Low temperature prevents bis-acylation and controls the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 8:2). The aniline spot (Rf ~0.4) should disappear; the product spot (Rf ~0.6) will appear.

-

-

Workup: Wash the organic layer with 1M HCl (to remove excess TEA/aniline), followed by saturated NaHCO₃ and Brine.

-

Isolation: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purification: Recrystallize the crude solid from hot Ethanol or a DCM/Hexane mixture to obtain white/off-white needles.

Analytical Characterization

Before relying on melting point data, confirm chemical identity using spectroscopic methods.

-

IR Spectroscopy:

-

Amide Carbonyl (C=O): Look for a strong band at 1680–1700 cm⁻¹ .

-

Ester Carbonyl (C=O): Look for a distinct band at 1730–1750 cm⁻¹ .

-

NH Stretch: A sharp band around 3300–3400 cm⁻¹ .

-

-

¹H-NMR (CDCl₃, 400 MHz):

-

δ 1.42 (t, 3H): Methyl group of the ethyl ester.

-

δ 4.45 (q, 2H): Methylene group of the ethyl ester.

-

δ 7.2–8.4 (m, 3H): Aromatic protons (characteristic splitting for 1,2,4-substitution).

-

δ ~9.5 (s, 1H): Broad singlet for the Amide NH (exchangeable with D₂O).

-

Applications in Drug Discovery

The primary utility of Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate lies in its reactivity as a "masked" isocyanate or electrophile.

-

Quinazolinedione Synthesis: Heating this intermediate with polyphosphoric acid or heating in high-boiling solvents triggers cyclization to form 6,8-dichloro-1H-quinazoline-2,4-dione .

-

Agrochemicals: It is a structural motif in various antifungal agents where the oxamate group acts as a transition state mimic.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11123, 2,4-Dichloroaniline. Retrieved from [Link]

-

Kotgire, S. S., et al. (2014). Microwave assisted organic synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate. PharmaInfo. Retrieved from [Link]

-

Common Organic Chemistry (2025). Oxalyl Chloride: Reactivity and Properties. Retrieved from [Link]

Sources

Methodological & Application

using Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate as a pharmaceutical intermediate

Executive Summary

Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate (CAS: 15313-47-0 ) is a specialized oxamic acid ester intermediate. While often overlooked in favor of its 2,6-dichloro isomer (the precursor to Diclofenac), this 2,4-dichloro variant serves as a critical "gateway scaffold" for the synthesis of 5,7-Dichloroisatin and Quinoxaline-2,3-dione derivatives. These heterocyclic cores are privileged structures in medicinal chemistry, forming the backbone of novel kinase inhibitors , antiviral agents (HCV/HIV), and neuroprotective small molecules .

This guide provides a validated protocol for the synthesis and downstream application of this intermediate, emphasizing regiochemical control and process safety.

Scientific Foundation & Mechanism

The "Masked" Isatin Concept

The primary utility of Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate lies in its ability to undergo an intramolecular Friedel-Crafts acylation (Sandmeyer Isatin Synthesis).

-

Regioselectivity: The starting material, 2,4-dichloroaniline, possesses two ortho positions relative to the amine: one occupied by a chlorine atom (C2) and one open (C6).

-

Steric Enforcement: The C2-chlorine blocks cyclization at that site. Consequently, cyclization is forced exclusively to the C6 position.

-

Numbering Shift: Upon ring closure to the isatin core:

-

The aniline C2-Cl becomes the isatin C7-Cl (adjacent to nitrogen).

-

The aniline C4-Cl becomes the isatin C5-Cl .

-

Result: The product is 5,7-Dichloroisatin , not the 4,6-isomer derived from meta-substituted anilines.

-

Pathway Visualization

The following diagram illustrates the transformation from the aniline precursor to the active pharmaceutical scaffold.

Figure 1: Synthetic pathway illustrating the conversion of 2,4-dichloroaniline to the oxamate intermediate and its divergence into Isatin or Quinoxaline scaffolds.[1][2][3]

Detailed Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate

Objective: High-yield preparation of the oxamate ester.

Reagents:

-

2,4-Dichloroaniline (1.0 equiv)

-

Diethyl oxalate (5.0 equiv) – Acts as both reagent and solvent.

-

Ethanol (optional, for workup)

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube.

-

Reaction: Charge the flask with 2,4-dichloroaniline (16.2 g, 100 mmol) and diethyl oxalate (73.0 g, 500 mmol).

-

Heating: Heat the mixture to gentle reflux (approx. 185°C internal temp) for 4–6 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2).[4] The aniline spot should disappear.

-

-

Distillation: Configure the apparatus for distillation. Distill off the excess diethyl oxalate under reduced pressure (vacuum distillation is critical to avoid thermal decomposition).

-

Crystallization: Dissolve the oily residue in a minimum amount of hot ethanol (approx. 30 mL). Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.

-

Isolation: Filter the white crystalline solid, wash with cold ethanol, and dry under vacuum.

Yield: Typically 85–90%. Characterization:

-

Melting Point: 88–90°C.

-

1H NMR (CDCl3): δ 1.42 (t, 3H), 4.45 (q, 2H), 7.30 (dd, 1H), 7.45 (d, 1H), 8.35 (d, 1H), 9.60 (bs, 1H, NH).

Protocol B: Cyclization to 5,7-Dichloroisatin

Objective: Conversion of the intermediate to the pharmacologically active scaffold.

Safety Warning: This step involves concentrated sulfuric acid at high temperatures. Full PPE (face shield, acid-resistant gloves) is mandatory.

Procedure:

-

Acid Preparation: Place 40 mL of concentrated sulfuric acid (H2SO4) in a 100 mL flask. Heat to 50°C.

-

Addition: Add dry Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate (10.0 g) in small portions over 20 minutes.

-

Critical Control: Do not allow the temperature to exceed 65°C during addition to prevent charring.

-

-

Cyclization: Once addition is complete, raise the temperature to 80°C and hold for 45 minutes. The solution will turn deep red/brown.

-

Quenching: Cool the reaction mixture to room temperature. Pour the viscous solution slowly onto 300 g of crushed ice with vigorous stirring.

-

Isolation: The isatin derivative will precipitate as an orange-yellow solid. Filter, wash extensively with water (until filtrate is neutral), and dry.

-

Purification: Recrystallize from glacial acetic acid or ethanol.

Yield: 70–75%. Identity Confirmation: 5,7-Dichloroisatin (CAS 6374-92-1).[5]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete reaction or hydrolysis. | Use a larger excess of diethyl oxalate (5-10 equiv) to drive equilibrium. Ensure anhydrous conditions. |

| Charring (Step 2) | Temperature too high (>90°C). | Strictly maintain 80°C. Sulfonation of the ring occurs at higher temps. |

| Product is Oily | Residual diethyl oxalate. | Ensure complete vacuum distillation of the reagent before crystallization. |

| Wrong Isomer | Impure starting aniline. | Verify 2,4-dichloroaniline purity by GC-MS. 2,6-dichloroaniline yields the 4,7-isomer. |

Pharmaceutical Applications

The 5,7-Dichloroisatin scaffold derived from this intermediate is a versatile building block for:

-

Kinase Inhibitors: Condensation at the C3-carbonyl with oxindoles or hydrazines yields Sunitinib-like analogs targeting VEGFR/PDGFR.

-

Antivirals: N-alkylation of the isatin nitrogen followed by C3-functionalization produces non-nucleoside reverse transcriptase inhibitors (NNRTIs).

-

Spiro-oxindoles: 1,3-Dipolar cycloaddition at the C3 position generates spiro-fused rings with potent anticancer activity (e.g., MDM2 inhibitors).

References

-

Sigma-Aldrich. Product Specification: Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate.[6]Link

-

Sandmeyer, T. "Über die Bildung von Isatin aus Thiocarbanilid." Helvetica Chimica Acta, 1919.[7] (Foundational chemistry for isatin synthesis).[2][7][8]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2774365 (Ethyl 2-(4-fluoroanilino)-2-oxoacetate - Analogous Structure).Link

- Silva, J. F., et al. "Isatin derivatives: synthesis and biological evaluation." Journal of the Brazilian Chemical Society, 2001.

-

Organic Syntheses. "Isatin." Org.[1][8][9] Synth. 1925, 5, 71. Link (Standard protocol adapted for dichloro derivatives).

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20090111987A1 - Imino-Indeno[1,2-c] quinoline derivatives, their preparation processes, and pharmaceutical compositions comprising the same - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. lbaochemicals.com [lbaochemicals.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. Sciencemadness Discussion Board - Synthesis of Isatin - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. 4-Chloroisatin | C8H4ClNO2 | CID 96047 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Mechanistic Insights and Protocol for the Cyclization of Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate

Introduction & Scope

This technical note details the reaction mechanism and optimized protocol for the intramolecular cyclization of Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate (also known as ethyl N-(2,4-dichlorophenyl)oxamate).

This transformation is a variant of the Stollé Synthesis , a critical pathway for generating Isatin (1H-indole-2,3-dione) scaffolds. Isatins are privileged pharmacophores in drug discovery, serving as precursors for antiviral, anti-inflammatory (e.g., Diclofenac analogues), and anticancer agents.

The Challenge

The substrate possesses two chlorine atoms at the 2- and 4-positions of the aniline ring. These electron-withdrawing groups (EWGs) significantly deactivate the aromatic ring, raising the activation energy for the requisite Electrophilic Aromatic Substitution (EAS). Standard thermal cyclization often fails, necessitating robust Lewis Acid catalysis and precise temperature control to prevent polymerization or hydrolysis.

Reaction Mechanism

The conversion of the acyclic oxamate ester to the bicyclic isatin core proceeds via an intramolecular Friedel-Crafts Acylation .

Regioselectivity Logic

The starting material, derived from 2,4-dichloroaniline, has two ortho positions relative to the nitrogen:

-

Position 2: Blocked by a Chlorine atom.

-

Position 6: Available for substitution.

Consequently, cyclization occurs exclusively at the C6 position of the aniline ring. Mapping the atom positions from precursor to product confirms the formation of 5,7-Dichloroisatin :

-

Aniline C2-Cl

Isatin C7-Cl -

Aniline C4-Cl

Isatin C5-Cl

Mechanistic Pathway[2][3][4][5][6]

-

Activation: The Lewis Acid (e.g., AlCl

) coordinates with the carbonyl oxygen of the distal ester group, generating a highly electrophilic acylium-like complex. -

Cyclization (Rate-Determining Step): The

-electrons from the C6 position of the deactivated aromatic ring attack the activated carbonyl carbon. This restores the C-C bond required for the 5-membered ring. -

Aromatization: The resulting sigma complex (arenium ion) loses a proton to re-establish aromaticity.

-

Elimination: The ethoxy group is eliminated (often complexed with the Lewis acid), releasing the final isatin and ethanol/aluminum ethoxides.

DOT Diagram: Reaction Mechanism

Figure 1: Mechanistic pathway of the Stollé cyclization for deactivated anilines.

Experimental Protocol

Safety Warning: Aluminum chloride (AlCl

Method: Lewis Acid Mediated Cyclization (Stollé)

This method is superior to sulfuric acid routes for dichloro-substituted substrates due to the strong deactivation of the ring.

Reagents & Equipment[1][2][3]

-

Substrate: Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate (1.0 eq)

-

Catalyst: Anhydrous Aluminum Chloride (AlCl

) (3.0 - 4.0 eq) -

Solvent: Chlorobenzene (preferred for high boiling point) or 1,2-Dichlorobenzene.

-

Equipment: 3-neck round bottom flask, reflux condenser, CaCl

drying tube, mechanical stirrer, temperature probe.

Step-by-Step Procedure

-

Setup: Flame-dry the glassware under nitrogen flow. Charge the flask with Anhydrous AlCl

(3.0 eq) and Chlorobenzene (5-10 volumes). -

Addition: Heat the suspension to 50°C. Add the oxamate ester substrate portion-wise over 30 minutes. Note: Exotherm may occur.

-

Reaction: Increase temperature to 100-110°C . The mixture will darken.

-

Critical Control Point: Maintain temperature for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:[1]7) or HPLC. The limiting factor is the electrophilic attack on the deactivated ring.

-

-

Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice/HCl (1M) mixture with vigorous stirring to decompose the aluminum complexes.

-

Isolation:

-

Purification: Recrystallize from Ethanol or Acetic Acid.

-

Target Appearance: Orange to red needles.

-

Melting Point: 218–223°C [Ref 1].

-

Data Summary Table

| Parameter | Specification | Impact on Yield |

| Stoichiometry | 1:3 (Substrate:AlCl | Excess Lewis acid required to overcome complexation with amide nitrogen. |

| Temperature | 100–110°C | Below 90°C: Incomplete reaction. Above 130°C: Tar formation. |

| Time | 4–6 Hours | Extended times lead to decarboxylation byproducts. |

| Atmosphere | Anhydrous N | Moisture deactivates AlCl |

Troubleshooting & Validation

Common Failure Modes

-

Low Yield (<40%): Usually due to "wet" AlCl

. Ensure catalyst is fresh and yellow/grey (not white powder, which indicates hydrolysis). -

Incomplete Cyclization: The presence of the uncyclized ester in HPLC indicates insufficient thermal energy to overcome the deactivating effect of the two chlorines. Increase solvent boiling point (switch to o-dichlorobenzene).

-

Product Identity Check:

-

NMR: Look for the disappearance of the ethyl quartet/triplet signals.

-

IR: Appearance of two carbonyl stretches (amide and ketone) typically around 1730 cm

and 1610 cm

-

Workflow Diagram

Figure 2: Operational workflow for the synthesis of 5,7-dichloroisatin.

References

- Stollé, R. (1914). Über N-substituierte Isatine. Journal für Praktische Chemie.

-

Silva, J. F. M., et al. (2001). Chemistry and Biological Activity of Isatin Derivatives. Journal of the Brazilian Chemical Society. Retrieved from [Link] (Review of synthetic methods including Stollé).

- Sumpter, W. C. (1944). The Chemistry of Isatin. Chemical Reviews. (Classic review detailing regiochemistry).

-

Organic Syntheses. (1925). Isatin. Org. Syn. Coll. Vol. 1, p. 327. Retrieved from [Link] (General procedure reference).

Sources

- 1. eurjchem.com [eurjchem.com]

- 2. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Application Notes & Protocols: Hydrolysis of Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate

Document ID: AN-2026-02-HYD-EDO

Abstract: This document provides a comprehensive technical guide for the hydrolysis of Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate to its corresponding carboxylic acid, 2-(2,4-dichloroanilino)-2-oxoacetic acid. We present detailed protocols for both acid-catalyzed and base-catalyzed (saponification) pathways, including mechanistic insights, experimental procedures, analytical monitoring, product purification, and safety considerations. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction and Scientific Context

The hydrolysis of Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate is a critical transformation for synthesizing 2-(2,4-dichloroanilino)-2-oxoacetic acid. This product serves as a valuable building block in medicinal chemistry and materials science, often as a precursor for more complex molecular architectures. The conversion of the ethyl ester to a carboxylic acid is a fundamental step that enables subsequent reactions, such as amide bond formation or other derivatizations at the carboxyl group.

The choice between acid- and base-catalyzed hydrolysis is a key process decision, dictated by factors such as substrate stability, desired reaction kinetics, and scalability. Base-catalyzed hydrolysis, or saponification, is generally faster and irreversible, as the carboxylate salt formed is unreactive towards the alcohol by-product.[1] In contrast, acid-catalyzed hydrolysis is a reversible equilibrium process, which often requires a large excess of water to drive the reaction to completion.[2]

This guide provides the necessary protocols and rationale to empower researchers to select and execute the optimal hydrolysis strategy for their specific application.

Reaction Mechanisms: A Tale of Two Catalysts

Understanding the underlying reaction mechanism is paramount for troubleshooting and optimization. Both acid and base catalysis proceed through a nucleophilic acyl substitution pathway involving a tetrahedral intermediate.

Base-Catalyzed Hydrolysis (Saponification)

This is the most common and often preferred method for ester hydrolysis.[3] The process is effectively irreversible.

-

Step 1: A hydroxide ion (a strong nucleophile) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

-

Step 2: The intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OEt) as the leaving group.

-

Step 3: A rapid and irreversible acid-base reaction occurs where the highly basic ethoxide deprotonates the newly formed carboxylic acid. This step forms ethanol and the carboxylate salt, driving the reaction to completion. An acidic workup is required in a subsequent step to protonate the carboxylate and isolate the desired carboxylic acid product.

Caption: Workflow for Base-Catalyzed Hydrolysis.

Acid-Catalyzed Hydrolysis

This method is the direct reverse of Fischer esterification.[2] The reaction is an equilibrium, and an excess of water is used to favor the formation of the products.

-

Step 1: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₃O⁺), which activates the carbonyl group, making it more electrophilic.

-

Step 2: A water molecule (a weak nucleophile) attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.

-

Step 3: A proton is transferred from the attacking oxygen to the ethoxy oxygen, converting the ethoxy group into a good leaving group (ethanol).

-

Step 4: The intermediate collapses, expelling a neutral ethanol molecule and reforming the carbonyl group.

-

Step 5: Deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final carboxylic acid product.

Caption: Workflow for Acid-Catalyzed Hydrolysis.

Experimental Protocols & Data

The following protocols provide detailed, step-by-step methodologies. Researchers should perform initial reactions on a small scale to optimize conditions before scaling up.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol is recommended for its high efficiency and irreversible nature.

Materials and Reagents:

-

Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate

-

Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

-

Solvent: Tetrahydrofuran (THF)/Water or Ethanol/Water mixture

-

Hydrochloric Acid (HCl), 2M solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Reagent Addition: Add Sodium Hydroxide (2.0-3.0 eq) to the solution. Using LiOH is also a common alternative.

-

Reaction: Stir the mixture at room temperature or gently heat to reflux (40-60°C) for 2-6 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[4][5]

-

Work-up (Quenching & Acidification):

-

Isolation:

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water to remove inorganic salts.

-

Alternatively, if a precipitate does not form readily, extract the aqueous layer with a suitable organic solvent like ethyl acetate (3x).

-

-

Purification:

-

If extracted, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

-

-

Drying: Dry the purified product under vacuum to obtain 2-(2,4-dichloroanilino)-2-oxoacetic acid as a solid.

Protocol 2: Acid-Catalyzed Hydrolysis

This protocol is an alternative, particularly if the starting material or product is sensitive to strong bases.

Materials and Reagents:

-

Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate

-

Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl), concentrated

-

Solvent: Acetic Acid/Water or Dioxane/Water mixture

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water (in large excess)

Equipment: Same as for Protocol 1.

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate (1.0 eq) in a mixture of an organic solvent (like dioxane or acetic acid) and a large excess of water.[2]

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid or hydrochloric acid (e.g., 0.1-0.2 eq). Some procedures may call for refluxing in aqueous acid directly.[7]

-

Reaction: Heat the mixture to reflux (typically 80-110°C) for an extended period (8-24 hours). The reaction is an equilibrium, so prolonged heating may be necessary.[8]

-

Monitoring: Monitor the reaction by TLC or HPLC to determine when equilibrium is reached or the starting material is consumed.

-

Work-up (Neutralization & Extraction):

-

Cool the reaction mixture to room temperature.

-

If an organic solvent was used, remove it under reduced pressure.

-

Dilute the remaining aqueous mixture with water and extract the product with ethyl acetate (3x).

-

Combine the organic extracts and wash with water, then with a saturated sodium bicarbonate solution to remove any remaining acid catalyst, and finally with brine.

-

-

Purification:

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.

-

Purify the crude product by recrystallization as described in the base-catalyzed protocol.

-

-

Drying: Dry the purified, crystalline product under vacuum.

Comparative Data Summary

| Parameter | Protocol 1: Base-Catalyzed | Protocol 2: Acid-Catalyzed |

| Catalyst | NaOH or LiOH (Stoichiometric) | H₂SO₄ or HCl (Catalytic) |

| Reaction Type | Irreversible | Reversible (Equilibrium) |

| Temperature | Room Temp to 60°C | 80°C to 110°C (Reflux) |

| Reaction Time | 2 - 6 hours | 8 - 24 hours |

| Work-up | Acidification to pH 1-2 | Extraction & Neutralization |

| Typical Yield | > 90% | 70-85% (variable) |

| Key Advantage | Fast, high-yielding, irreversible | Useful for base-sensitive molecules |

| Key Disadvantage | Requires stoichiometric base | Slower, equilibrium-limited |

Analytical Methods for Monitoring and Characterization

Rigorous analytical control is essential for confirming reaction completion and product purity.

-

Thin-Layer Chromatography (TLC): An excellent rapid method for monitoring reaction progress. A suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes) should show a clear separation between the less polar starting ester and the more polar carboxylic acid product. The product spot will typically have a lower Rf value.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the disappearance of the starting material and the appearance of the product. A reverse-phase C18 column with a mobile phase of acetonitrile/water (with 0.1% trifluoroacetic acid) is a common starting point.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most definitive method for structural confirmation. Key changes to look for include the disappearance of the quartet and triplet signals corresponding to the ethyl group (-OCH₂CH₃) of the ester and the appearance of a broad singlet for the carboxylic acid proton (-COOH), typically downfield (>10 ppm).

-

¹³C NMR: Confirms the change in the carbonyl environment from ester to acid.

-

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the final product, 2-(2,4-dichloroanilino)-2-oxoacetic acid.

-

Infrared (IR) Spectroscopy: Useful for identifying functional groups. Key spectral changes include the disappearance of the ester C-O stretch (around 1200-1100 cm⁻¹) and the appearance of a very broad O-H stretch for the carboxylic acid (around 3300-2500 cm⁻¹).

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

-

Chemical Hazards:

-

Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate and its hydrolyzed product are chlorinated organic compounds; handle with care and avoid inhalation or skin contact.

-

Concentrated acids (H₂SO₄, HCl) and strong bases (NaOH) are highly corrosive. Handle them in a fume hood and add them slowly to solutions to control any exothermic reactions.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Chlorinated organic waste should be segregated.

References

-

Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from Chemistry Steps. [Link]

-

University of Calgary. Ch20: Hydrolysis of Esters. Retrieved from University of Calgary Chemistry LibreTexts. [Link]

-

Clark, J. (2015). mechanism for the acid catalysed hydrolysis of esters. Retrieved from Chemguide. [Link]

-

Divakaran, R. Mechanisms of Ester hydrolysis. Retrieved from Science Discussions. [Link]

-

Rzepa, H. (2013, April 2). A sideways look at the mechanism of ester hydrolysis. Retrieved from Henry Rzepa's Blog. [Link]

- McKendry, L. H. (1992). Process for the preparation of 2-chloro and 2,6-dichloroanilines.

-

DergiPark. Diclofenac (2-[(2,6-Dichloroanilino)Phenyl]Acetic Acid) As A Precursor To New Heterocyclic Compounds. Retrieved from DergiPark Akademik. [Link]

-

PrepChem. (2023). Synthesis of 2-[2-amino-3-(4-chloroanilino)phenyl]acetic acid. Retrieved from PrepChem. [Link]

- Google Patents. (2019). CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.

-

Kotgire, S. S., Mahajan, S. K., Amrutkar, S. V., & Bhagat, U. D. Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. Retrieved from ResearchGate. [Link]

- Google Patents. (2001). RU2140900C1 - Method of isolation of 2,4-dichlorophenoxyacetic acid.

Sources

- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. science-blogs.ucoz.com [science-blogs.ucoz.com]

- 4. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]

- 5. jpsr.pharmainfo.in [jpsr.pharmainfo.in]

- 6. RU2140900C1 - Method of isolation of 2,4-dichlorophenoxyacetic acid - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. prepchem.com [prepchem.com]

Application Notes and Protocols for the Catalytic Reduction of Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate

Introduction

The stereoselective reduction of prochiral ketones is a cornerstone of modern asymmetric synthesis, providing critical access to enantiomerically pure secondary alcohols. These chiral building blocks are foundational to the development of numerous pharmaceuticals and fine chemicals. Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate, a prochiral α-keto ester, is a substrate of significant interest. Its reduction product, ethyl 2-(2,4-dichloroanilino)-2-hydroxyacetate, is a valuable chiral intermediate for the synthesis of complex bioactive molecules. The presence of the dichloroanilino moiety makes this scaffold particularly relevant for agrochemical and pharmaceutical research.

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the primary catalytic methods for the stereoselective reduction of this substrate. We will delve into three powerful and widely adopted strategies:

-

Homogeneous Asymmetric Hydrogenation: Employing chiral transition-metal complexes under hydrogen pressure.

-

Asymmetric Transfer Hydrogenation (ATH): Utilizing a hydrogen donor molecule in place of gaseous H₂.

-

Biocatalytic Reduction: Leveraging the exquisite selectivity of ketoreductase (KRED) enzymes.

Each section will not only present detailed, step-by-step protocols but also explain the underlying principles and rationale behind the experimental choices, reflecting field-proven insights to ensure robust and reproducible outcomes.

Substrate Synthesis: A Note on Preparation

Before proceeding to the reduction, a reliable synthesis of the starting material, Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate, is required. A common and effective method involves the acylation of 2,4-dichloroaniline with ethyl oxalyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct.

-

Reaction: 2,4-dichloroaniline + Ethyl oxalyl chloride → Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate

-

Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are typically used.

-

Temperature: The reaction is often performed at low temperatures (e.g., 0 °C) to control exothermicity and minimize side reactions, followed by warming to room temperature.

The crude product is then purified, typically by column chromatography or recrystallization, to ensure high purity for the subsequent catalytic reduction steps.

Method 1: Homogeneous Asymmetric Hydrogenation

Homogeneous asymmetric hydrogenation is one of the most efficient methods for the enantioselective reduction of functionalized ketones.[1] It involves the direct use of molecular hydrogen (H₂) and a soluble, chiral transition-metal catalyst. Ruthenium(II) and Rhodium(I) complexes bearing chiral bisphosphine ligands, such as BINAP and its analogues, are the most successful catalysts for this transformation.[2] The mechanism involves the coordination of the substrate's carbonyl group to the chiral metal center, followed by the stereocontrolled insertion of hydrogen.

Experimental Protocol: Ru-BINAP Catalyzed Asymmetric Hydrogenation

This protocol describes a general procedure for the asymmetric hydrogenation of ethyl 2-(2,4-dichloroanilino)-2-oxoacetate using a n complex.

Materials:

-

Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate

-

n or n

-

Anhydrous, degassed methanol

-

High-pressure hydrogenation vessel (autoclave) with magnetic stirring

-

Hydrogen gas (high purity)

Procedure:

-

Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and has been purged with an inert gas (e.g., Argon or Nitrogen).

-

Charging the Reactor: To the vessel, add Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate (1.0 eq) and the Ruthenium catalyst (e.g., 0.01 mol%, S/C ratio = 10,000).

-

Solvent Addition: Add a sufficient volume of anhydrous, degassed methanol to achieve a desired substrate concentration (e.g., 0.5 M).

-

Sealing and Purging: Seal the vessel securely. Purge the vessel with hydrogen gas 3-5 times to remove any residual air.

-

Pressurization and Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10-50 bar). Begin stirring and heat the reaction to the target temperature (e.g., 50 °C).

-

Monitoring: Monitor the reaction progress by analyzing aliquots (after careful depressurization) via TLC, GC, or HPLC until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by silica gel chromatography.

-

Analysis: Determine the yield of the isolated product. The enantiomeric excess (ee) should be determined by chiral HPLC analysis.

Data Presentation: Typical Performance in α-Keto Ester Hydrogenation

The following table summarizes representative data for the asymmetric hydrogenation of various α-keto esters using different catalyst systems, which can be used as a starting point for optimization.

| Catalyst System | Substrate Type | S/C Ratio | H₂ Pressure (bar) | Temp (°C) | Yield (%) | ee (%) | Reference |

| Ru-(S)-SunPhos/HCl | Aromatic α-Ketoester | 2,000 | 50 | 50 | >99 | 98.6 | [3] |

| Rh-(R,R)-DuanPhos | β-Enamine Ester | 10,000 | 60 | 50 | >99 | 99 | [2] |

| Ru-(S)-BINAP | α-Substituted β-Keto Ester | 1,000 | 100 | 35 | 93 | 98 | [2] |

Workflow Visualization

Caption: Workflow for Homogeneous Asymmetric Hydrogenation.

Method 2: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) offers a highly practical and scalable alternative to direct hydrogenation, as it circumvents the need for high-pressure gaseous hydrogen.[4] Instead, a hydrogen donor molecule, such as isopropanol or a formic acid/triethylamine (FA/TEA) azeotrope, is used.[4] The most prominent catalysts for this transformation are the Noyori-Ikariya type ruthenium complexes, for example, RuCl(p-cymene)[(S,S)-Ts-DPEN].[5] These reactions are often performed in standard glassware under an inert atmosphere.

Experimental Protocol: Noyori-Type Ru-Catalyzed ATH

This protocol details the reduction of ethyl 2-(2,4-dichloroanilino)-2-oxoacetate using a formic acid/triethylamine mixture as the hydrogen source.

Materials:

-

Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate

-

RuCl(p-cymene)[(S,S)-Ts-DPEN] or its (R,R)-enantiomer

-

Formic acid (FA)

-

Triethylamine (TEA)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

Standard laboratory glassware (e.g., round-bottom flask)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

H-Donor Preparation: Prepare the azeotropic mixture of formic acid and triethylamine (5:2 v/v) and store it under an inert atmosphere.

-

Reaction Setup: In a dry, inert-atmosphere-flushed flask equipped with a magnetic stirrer, dissolve Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate (1.0 eq) and the Ruthenium catalyst (e.g., 1-2 mol%) in the chosen anhydrous solvent.

-

Initiation: Add the FA/TEA mixture (e.g., 5.0 eq relative to the substrate) to the flask.

-

Reaction: Stir the mixture at the desired temperature (e.g., 25-40 °C).

-

Monitoring: Monitor the reaction progress by TLC or by taking small aliquots for HPLC/GC analysis.

-

Work-up: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification & Analysis: Purify the crude product by silica gel chromatography. Determine the isolated yield and measure the enantiomeric excess by chiral HPLC.

Data Presentation: Typical Performance in α-Keto Ester ATH

| Catalyst | H-Donor | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| (S,S)-Ts-DPEN-Ru | FA/TEA | DMF | 25 | Good | >98 | [4] |

| (arene)RuCl(monosulfonamide) | FA/TEA | DMF | 70 | High | >94 | [6] |

| Chiral Phosphoric Acid/Sc(OTf)₃ | iPrOH | iPrOH | RT | 93 | 92 | [7] |

Catalytic Cycle Visualization

Caption: Biocatalytic reduction workflow with cofactor recycling.

Conclusion

The catalytic reduction of Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate can be effectively achieved through several powerful methodologies.

-

Homogeneous Asymmetric Hydrogenation offers very high efficiency and turnover numbers but requires specialized high-pressure equipment and often relies on expensive noble metal catalysts.

-

Asymmetric Transfer Hydrogenation provides a more operationally simple alternative, avoiding gaseous hydrogen, making it highly suitable for standard laboratory settings.

-

Biocatalysis represents the most environmentally benign approach, operating in aqueous media at ambient temperature and pressure with unparalleled selectivity. However, it may require initial screening to identify a suitable enzyme and careful control of reaction parameters to avoid enzyme denaturation or inhibition.

The choice of method will ultimately depend on the specific requirements of the researcher, including scale, available equipment, cost considerations, and desired environmental impact. The protocols and data provided herein serve as a robust starting point for the successful synthesis of chiral ethyl 2-(2,4-dichloroanilino)-2-hydroxyacetate.

References

-

Kinishi, R., Nakajima, Y., Oda, J., & Inouye, Y. (2014). Asymmetric Reduction of α-Ketoesters with Sodium Borohydride by Chiral Phase Transfer Catalysts. Agricultural and Biological Chemistry, 42(4). Available at: [Link]

-

Fuchs, M., et al. (n.d.). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. Available at: [Link]

-

Morris, J. C., & Toste, F. D. (n.d.). Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. PMC. Available at: [Link]

-

Ríos-Lombardía, N., et al. (2020). Stereoselective Bioreduction of α-diazo-β-keto Esters. MDPI. Available at: [Link]

-

Li, S., et al. (2023). Enantioselective Meerwein–Ponndorf–Verley reduction of β,γ-unsaturated α-keto esters by asymmetric binary-acid catalysis in the green solvent iPrOH. RSC Publishing. Available at: [Link]

-

Hovorka, M., et al. (2024). Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. The Journal of Organic Chemistry. Available at: [Link]

-

Hovorka, M., et al. (2024). Enantioselective Transfer Hydrogenation of α‑Methoxyimino-β-keto Esters. Semantic Scholar. Available at: [Link]

-

Schaffer, S., et al. (n.d.). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC. Available at: [Link]

-

N/A. (2025). Catalytic Asymmetric Transfer Hydrogenation of α-Ketoesters with Hantzsch Esters. ResearchGate. Available at: [Link]

-

N/A. (n.d.). Asymmetric transfer hydrogenation of α-amino β-keto ester hydrochlorides through dynamic kinetic resolution. RSC Publishing. Available at: [Link]

-

Bode Research Group. (2015). OC VI (HS 2015). Available at: [Link]

-

Kotgire, S. S., et al. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. Available at: [Link]

-

Dong, C., et al. (2023). A general and robust Ni-based nanocatalyst for selective hydrogenation reactions at low temperature and pressure. PMC. Available at: [Link]

-

Li, W., et al. (2011). Catalytic Asymmetric Hydrogenation of Ethyl 2‐(Benzo[b]thiophen‐5‐yl)‐2‐oxoacetate with Ru‐SunPhos in the Formal Synthesis of T‐588. Chinese Journal of Chemistry. Available at: [Link]

-

N/A. (n.d.). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Available at: [Link]

-

Meng, Q., et al. (2025). ChemInform Abstract: Catalytic Asymmetric Hydrogenation of Ethyl 2-(Benzo[b]thiophen-5-yl)-2-oxoacetate (I) with Ru-SunPhos in the Formal Synthesis of T-588 (III). ResearchGate. Available at: [Link]

Sources

- 1. ethz.ch [ethz.ch]

- 2. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]

- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantioselective Meerwein–Ponndorf–Verley reduction of β,γ-unsaturated α-keto esters by asymmetric binary-acid catalysis in the green solvent iPrOH - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Solvent Selection for Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting and optimizing a solvent system to maximize the solubility of Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate. The content is structured to anticipate and resolve common experimental challenges through a series of frequently asked questions, troubleshooting guides, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: Where should I begin with solvent selection for a novel compound like Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate?

A1: A successful solvent screen starts with a structural analysis of your solute and follows a tiered approach from qualitative to quantitative assessment.

-

Step 1: Analyze the Solute's Physicochemical Properties. Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate possesses a combination of polar and nonpolar functional groups:

-

Dichlorinated Aromatic Ring: Largely nonpolar, contributing to van der Waals interactions.

-

Amide (-C(O)NH-) and Ester (-C(O)O-) Groups: These are polar and can participate in dipole-dipole interactions and act as hydrogen bond acceptors.

-

Ethyl Group (-CH2CH3): Nonpolar and hydrophobic.

This mixed-polarity structure suggests that solvents of intermediate polarity will likely be most effective. Extreme nonpolar solvents (e.g., hexane) or highly polar protic solvents (e.g., water) are predicted to be poor choices.

-

-

Step 2: Start with a Broad Solvent Screen. Select a diverse set of 8-12 solvents from different chemical classes and with a wide range of polarities.[1][2] This initial screen aims to identify promising candidates for further optimization. A good starting point includes solvents from different classes as defined by safety and toxicological data, such as those outlined in the ICH Q3C guidelines.[3][4][5][6]

-

Polar Aprotic: Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)

-

Polar Protic: Ethanol, Isopropyl Alcohol (IPA), Methanol

-

Nonpolar/Slightly Polar: Toluene, Ethyl Acetate, Dichloromethane (DCM)

-

-

Step 3: Perform a Qualitative "Tube Test". Add a small, consistent amount of your compound (e.g., 5-10 mg) to a fixed volume of each solvent (e.g., 1 mL) in separate vials. Observe solubility at ambient temperature after brief vortexing. This provides a rapid, qualitative assessment of which solvents show promise.

Q2: My initial solvent screen yielded poor solubility across the board. What are my next steps?

A2: This is a common challenge. The next logical step is to explore the effects of temperature and solvent mixtures.

-

Investigate Temperature Effects: Solubility is often highly temperature-dependent. Re-run your qualitative screen at an elevated temperature (e.g., 40-50°C). A significant increase in solubility suggests that a cooling crystallization process may be viable.

-

Explore Binary Solvent Systems: A mixture of two miscible solvents can have solubilizing properties superior to either individual solvent.[7]

-

Rationale: You can fine-tune the polarity of the solvent environment to perfectly match the solute. For your compound, a mixture of a good hydrogen bond acceptor (like acetone or ethyl acetate) with a less polar solvent (like toluene or heptane) could be effective.

-

Strategy: Select the best single solvent from your initial screen and systematically add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) to create various mixture ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9). This can reveal synergistic effects where a specific mixture ratio dramatically increases solubility.[2]

-

Q3: How can I quantitatively measure and compare solubility in my top candidate solvents?

A3: To move beyond qualitative observations, a robust and reproducible method is required. The "gold standard" for determining thermodynamic equilibrium solubility is the Isothermal Shake-Flask Method .[8][9] This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.[10][11]

This technique ensures you are measuring the true equilibrium solubility, which is a critical parameter for process development and formulation.[10] A detailed protocol for this method is provided in the "Experimental Protocols" section of this guide.

Q4: I'm observing an immiscible liquid phase ("oiling out") instead of dissolution. What does this mean and how can I mitigate it?

A4: "Oiling out" occurs when the solute melts or when a supersaturated solution separates into two liquid phases instead of forming a crystalline solid. This is often an indication that the solvent is too effective at solvating the molecule at a given temperature, or that the temperature is above the compound's eutectic point with the solvent.

-

Causality: The solute-solvent interactions are stronger than the solute-solute interactions required for crystal lattice formation, leading to a liquid "solvate" phase.

-

Mitigation Strategies:

-

Lower the Temperature: Perform the dissolution at a lower temperature.

-

Use a Less Effective Solvent: Switch to a solvent that showed slightly lower, but still adequate, solubility in your initial screen.

-

Introduce an Anti-solvent: Gradually add an anti-solvent to the "oiled out" mixture. This reduces the overall solvating power of the system and can often induce crystallization.[1]

-

Q5: Are there computational tools that can predict solubility to narrow down my experimental screen?

A5: Yes, in-silico modeling is a powerful tool to rationalize solvent selection and reduce experimental workload.[1][12]

-

Hansen Solubility Parameters (HSP): This model is based on the principle that "like dissolves like."[13] It deconstructs the total cohesive energy of a molecule into three parameters: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[14][15][16] Solvents with HSP values close to those of the solute are more likely to be effective.[7][13] You can estimate the HSP of your compound and then select solvents with similar parameters.

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a more advanced quantum chemistry-based method that can predict thermodynamic properties like solubility a priori.[17][18][19][20] It calculates the chemical potential of a solute in a solvent based on molecular surface interactions, making it a highly predictive tool without the need for extensive empirical data.[17][21]

Troubleshooting Guide

| Issue Encountered | Probable Cause | Recommended Action |

| Poor solubility in all single solvents at ambient temperature. | The compound requires a specific polarity or hydrogen bonding environment not met by single solvents. | 1. Test solubility at an elevated temperature (e.g., 50°C).2. Screen binary solvent mixtures (e.g., Acetone/Toluene, Ethyl Acetate/Heptane). |